![molecular formula C13H13I3N2O4 B1214941 Ethyl diatrizoate CAS No. 2168-75-4](/img/structure/B1214941.png)
Ethyl diatrizoate
Overview
Description
Ethyl diatrizoate is an iodinated contrast agent used primarily in medical imaging. It is a derivative of diatrizoic acid and is known for its high radiopacity, which makes it effective in enhancing the contrast of structures in radiographic procedures. This compound is particularly useful in visualizing the gastrointestinal tract, blood vessels, and other body cavities during X-ray and computed tomography (CT) scans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl diatrizoate is synthesized through the iodination of benzoic acid derivatives. The process involves multiple steps, including nitration, reduction, and acetylation, followed by iodination. The final step involves esterification to introduce the ethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to minimize impurities. The product is then purified through crystallization and filtration techniques to achieve the desired quality for medical applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl diatrizoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of iodinated by-products.
Reduction: Reduction reactions can break down the iodinated aromatic ring.
Substitution: Halogen substitution reactions can occur, leading to the replacement of iodine atoms with other halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce iodinated benzoic acids, while reduction can yield deiodinated aromatic compounds .
Scientific Research Applications
Ethyl diatrizoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of iodinated aromatic compounds and their reactivity.
Biology: this compound is employed in cell imaging studies to enhance the contrast of cellular structures.
Medicine: Its primary use is in diagnostic imaging, where it helps visualize internal organs and detect abnormalities.
Industry: The compound is used in the development of new contrast agents and in the study of radiopaque materials
Mechanism of Action
Ethyl diatrizoate exerts its effects by absorbing X-rays due to its high iodine content. The iodine atoms in the compound are electron-dense, which allows them to scatter or stop X-rays effectively. This creates a contrast between the areas where the compound is present and the surrounding tissues, making it easier to visualize structures during imaging procedures .
Comparison with Similar Compounds
Diatrizoic Acid: The parent compound of ethyl diatrizoate, used in similar imaging applications.
Iopromide: Another iodinated contrast agent with similar properties but different pharmacokinetics.
Iohexol: A non-ionic contrast agent with lower osmolality compared to this compound.
Uniqueness: this compound is unique due to its specific esterification, which enhances its solubility and stability in aqueous solutions. This makes it particularly effective for certain imaging applications where high contrast and rapid excretion are required .
Properties
IUPAC Name |
ethyl 3,5-diacetamido-2,4,6-triiodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13I3N2O4/c1-4-22-13(21)7-8(14)11(17-5(2)19)10(16)12(9(7)15)18-6(3)20/h4H2,1-3H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBISGMNJKBVZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13I3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176069 | |
Record name | Ethyl diatrizoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-75-4 | |
Record name | Ethyl diatrizoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl diatrizoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIATRIZOATE ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KD8I5N2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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